molecular formula C21H18ClFN4O3 B356803 2-methoxy-1-methylethyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 799817-13-3

2-methoxy-1-methylethyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B356803
CAS No.: 799817-13-3
M. Wt: 428.8g/mol
InChI Key: LOEYMNSBXPGLMI-UHFFFAOYSA-N
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Description

2-methoxy-1-methylethyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a pyrrolo[3,2-b]quinoxaline core, which is fused with a 3-chloro-4-fluorophenyl group and a 1-methoxypropan-2-yl ester moiety.

Preparation Methods

The synthesis of 2-methoxy-1-methylethyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring Industrial production methods often utilize green chemistry principles and cost-effective reagents to optimize yield and reduce environmental impact .

Chemical Reactions Analysis

2-methoxy-1-methylethyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-1-methylethyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. It also exhibits antimicrobial activity by interfering with the synthesis of bacterial cell walls .

Comparison with Similar Compounds

2-methoxy-1-methylethyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

CAS No.

799817-13-3

Molecular Formula

C21H18ClFN4O3

Molecular Weight

428.8g/mol

IUPAC Name

1-methoxypropan-2-yl 2-amino-1-(3-chloro-4-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C21H18ClFN4O3/c1-11(10-29-2)30-21(28)17-18-20(26-16-6-4-3-5-15(16)25-18)27(19(17)24)12-7-8-14(23)13(22)9-12/h3-9,11H,10,24H2,1-2H3

InChI Key

LOEYMNSBXPGLMI-UHFFFAOYSA-N

SMILES

CC(COC)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)F)Cl)N

Canonical SMILES

CC(COC)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)F)Cl)N

Origin of Product

United States

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